molecular formula C13H19NO2 B3085395 Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate CAS No. 1155159-15-1

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate

Cat. No.: B3085395
CAS No.: 1155159-15-1
M. Wt: 221.29 g/mol
InChI Key: MWYNARUHGOETBJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is a methyl ester derivative of butanoic acid, featuring a 4-methylbenzylamine substituent at the β-position of the carboxylate group. The 4-methylphenyl (toluyl) group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to analogs with polar substituents .

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-11(2)8-13(15)16-3/h4-7,11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNARUHGOETBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate can be synthesized through the esterification of 3-{[(4-methylphenyl)methyl]amino}butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted amines can be formed depending on the reagents used.

Scientific Research Applications

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action for Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The amino group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs include methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate (CAS 1154388-10-9) and methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate (CAS 1153450-62-4). Below is a systematic comparison:

Structural and Physicochemical Properties

Property Methyl 3-{[(4-Methylphenyl)methyl]amino}butanoate Methyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}butanoate Methyl 3-{[2-(4-Fluorophenyl)ethyl]amino}butanoate
Molecular Formula C₁₃H₁₉NO₂ (estimated) C₁₄H₂₁NO₃ C₁₃H₁₈FNO₂
Molecular Weight 233.3 g/mol (estimated) 251.3 g/mol 239.3 g/mol
Substituent 4-Methylphenylmethyl (CH₂-C₆H₄-CH₃) 4-Methoxyphenylethyl (CH₂CH₂-C₆H₃-OCH₃) 4-Fluorophenylethyl (CH₂CH₂-C₆H₃-F)
Key Functional Groups Aromatic methyl, ester, secondary amine Methoxy, ester, secondary amine Fluoro, ester, secondary amine
Lipophilicity (LogP) Higher (due to methyl group) Moderate (methoxy reduces lipophilicity) Moderate (fluoro slightly increases lipophilicity)
Key Observations:
  • Steric Effects : The ethyl linker in analogs ( and ) increases molecular flexibility and chain length, which may affect binding to biological targets or catalytic sites .
  • Fluorine Substitution : The 4-fluoro analog () exhibits improved metabolic stability and electronegativity, which could influence pharmacokinetics .

Biological Activity

Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H19N1O2
  • Molecular Weight : 221.30 g/mol
  • Solubility : Soluble in dimethyl sulfoxide (DMSO)

The compound features a methyl group attached to a phenyl ring and an amino butanoate moiety, which contributes to its interaction with biological targets.

The primary target of this compound is β-catenin , a protein involved in the Wnt signaling pathway. The interaction occurs through a direct affinity for the C-terminal region of β-catenin, which plays a crucial role in cell adhesion and gene transcription related to cell proliferation and differentiation.

Biochemical Pathways

  • Wnt Signaling Pathway : The compound induces the degradation of β-catenin, thereby inhibiting Wnt signaling-dependent proliferation of cancer cells. This pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines by disrupting the Wnt signaling pathway:

  • IC50 Values : The compound demonstrates IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition .

Case Studies

  • Study on Cell Proliferation :
    • In vitro studies revealed that treatment with this compound resulted in significant reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells compared to control groups.
    • The compound showed a selectivity index favoring cancerous cells over normal cells, suggesting potential for targeted therapy.
  • In Vivo Efficacy :
    • Animal models injected with MDA-MB-231 cells and treated with the compound exhibited reduced tumor growth and metastasis compared to untreated controls. These findings underscore its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable properties for further development:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 mL/h/kg, suggesting moderate clearance from the body.

Comparative Analysis

ParameterThis compoundOther Similar Compounds
Primary Targetβ-cateninVarious kinases
MechanismInduces degradation of β-cateninInhibition of different pathways
IC50 (Cancer Cells)Low micromolar rangeVaries widely
SelectivityHigher for cancer cellsVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate
Reactant of Route 2
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Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate

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